2-Chloro-5-(3-methoxyphenyl)pyrimidine
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Overview
Description
2-Chloro-5-(3-methoxyphenyl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 3-methoxyphenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-methoxyphenyl)pyrimidine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of 2-chloropyrimidine with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(3-methoxyphenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the pyrimidine ring and the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Chloro-5-(3-methoxyphenyl)pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Chloro-5-(3-methoxyphenyl)pyrimidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-Chloro-5-(3-methoxyphenyl)pyrimidine can be compared with other similar compounds, such as 2-chloro-5-(4-methoxyphenyl)pyrimidine and 2-chloro-5-(2-methoxyphenyl)pyrimidine. These compounds differ in the position of the methoxy group on the phenyl ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct advantages in certain applications.
List of Similar Compounds
2-Chloro-5-(4-methoxyphenyl)pyrimidine
2-Chloro-5-(2-methoxyphenyl)pyrimidine
This compound
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-5-(3-methoxyphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-4-2-3-8(5-10)9-6-13-11(12)14-7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTRFSDQVJFKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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